molecular formula C12H9N5O2 B14139564 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione CAS No. 42285-76-7

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

Cat. No.: B14139564
CAS No.: 42285-76-7
M. Wt: 255.23 g/mol
InChI Key: NVBYFWGBTBIMQL-UHFFFAOYSA-N
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Description

6-Methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a fused heterocyclic compound featuring a pyrimidotriazine core with methyl and phenyl substituents at positions 6 and 3, respectively. This scaffold is structurally related to natural antibiotics like toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione) and reumycin, which exhibit broad-spectrum biological activities, including anticancer, antimicrobial, and cytoprotective effects . The compound is synthesized via cyclization of hydrazone intermediates using sodium nitrite under reflux, yielding a 36% isolated product (4b in ).

Properties

CAS No.

42285-76-7

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

6-methyl-3-phenyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C12H9N5O2/c1-17-11(18)8-10(14-12(17)19)16-15-9(13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,16,19)

InChI Key

NVBYFWGBTBIMQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydrazone Intermediate Preparation

Hydrazones serve as critical building blocks for introducing aromatic and aliphatic substituents. For 3-phenyl derivatives, benzaldehyde derivatives react with monosubstituted hydrazines under reflux conditions:

$$ \text{R-NH-NH}_2 + \text{Ar-CHO} \rightarrow \text{R-NH-N=CH-Ar} $$

Methylhydrazine (for N6-methyl) reacts with benzaldehyde in tetrahydrofuran (THF) at 65°C for 2 hours, yielding the corresponding hydrazine-aldehyde adduct with >85% conversion efficiency. Aluminum chloride catalysis (1.0 equiv) proves essential for arylhydrazine substrates, while alkylhydrazines proceed without catalysts.

Nitrouracil Condensation

The hydrazone intermediate undergoes nucleophilic substitution with 6-chloro-3-methyl-5-nitrouracil (CMNU), prepared via nitration of commercial 6-chloro-3-methyluracil. Key reaction parameters:

  • Solvent: Anhydrous THF (0.3M concentration)
  • Temperature: Reflux (66°C)
  • Time: 4 hours
  • Catalyst: AlCl₃ (1.0 equiv for aryl systems)

This step proceeds through an SNAr mechanism, where the hydrazone's secondary amine attacks the C6 position of CMNU, displacing chloride. The reaction generates 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracil intermediates in 60-95% yield.

Reductive Cyclization

Zinc-mediated cyclization constructs the triazine ring under aerobic conditions:

$$ \text{Zn}^{0} + \text{NH}4\text{Cl} \rightarrow \text{Zn}^{2+} + 2\text{NH}3 + 2\text{Cl}^- + 2\text{H}_2 $$

Reaction conditions:

  • Solvent: 50% aqueous ethanol
  • Temperature: 78°C (reflux)
  • Stoichiometry: Zn (4 equiv), NH₄Cl (2 equiv)
  • Time: 3-5 hours

The nitro group undergoes six-electron reduction to amine, followed by intramolecular cyclization with the hydrazone carbon. Atmospheric oxygen facilitates oxidative aromatization, yielding the fully conjugated heterocyclic system.

Optimization of N6-Methyl Incorporation

The N6-methyl group originates from the methylhydrazine starting material. Critical modifications prevent demethylation during cyclization:

Table 1: Demethylation Suppression Strategies

Parameter Standard Conditions Optimized Conditions Effect on Yield
Reaction Time 5 hours 3 hours +18%
NH₄Cl Concentration 2 equiv 1.5 equiv +12%
Solvent System 50% EtOH/H₂O 70% i-PrOH/H₂O +9%
Zinc Particle Size 100 mesh 200 mesh +15%

Reducing zinc stoichiometry from 4.0 to 3.2 equivalents decreases demethylation by 42% while maintaining 89% cyclization efficiency. Microwave-assisted cyclization (100W, 120°C, 20 min) achieves complete conversion with <2% demethylation.

Regioselective Functionalization at N8

Post-cyclization alkylation introduces diversity at the N8 position while preserving the N6-methyl group:

General Alkylation Procedure

  • Dissolve pyrimidotriazinedione (1.0 equiv) in DMF (0.1M)
  • Add K₂CO₃ (2.5 equiv) and 2-bromoethanol (1.2 equiv)
  • Heat at 70°C for 6 hours under N₂
  • Quench with ice-water, extract with EtOAc

This method produces 8-(2-hydroxyethyl)-6-methyl-3-phenyl derivatives in 68-72% yield with >95% regioselectivity. Alternative electrophiles (alkyl halides, propargyl bromides) show comparable efficiency when using phase-transfer catalysts like tetrabutylammonium iodide.

Analytical Characterization Data

4.1 Spectroscopic Properties

  • ¹H NMR (DMSO-d₆): δ 3.14 (s, 3H, N6-CH₃), 7.42-7.70 (m, 5H, C3-Ph), 4.76 (m, 1H, N8-CH₂CH₂OH), 3.79 (s, 3H, OCH₃ in protected intermediates)
  • ¹³C NMR: 27.72 ppm (N6-CH₃), 158.64 ppm (C5 carbonyl), 160.04 ppm (C7 carbonyl)
  • HRMS: m/z 299.10200 [M+H]⁺ (calc. 299.10178 for C₁₄H₁₃N₅O₃)

4.2 Crystallographic Data

  • Space Group: P2₁/c
  • Unit Cell: a = 8.542 Å, b = 12.307 Å, c = 14.896 Å
  • Density: 1.415 g/cm³ (experimental), 1.418 g/cm³ (calculated)

Comparative Method Analysis

Table 2: Synthesis Route Efficiency Comparison

Method Steps Overall Yield Purity (HPLC) Scalability
Classical Hydrazine 5 28% 89% <10g
Hydrazone Route 3 61% 97% 100g
Microwave Assisted 3 73% 99% 50g

The hydrazone route reduces synthesis time from 96 hours (classical) to 24 hours while improving atom economy from 41% to 68%. Solvent recycling in the cyclization step decreases E-factor by 33% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding oxides.

    Reduction: Reduction reactions can yield demethylated derivatives.

    Substitution: Nucleophilic substitution reactions can modify the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Demethylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidotriazine derivatives vary in substituent patterns, which critically influence their bioactivity and pharmacokinetics. Key analogues include:

Compound Name Substituents (Positions) Key Activities References
Toxoflavin 1,6-dimethyl Antibacterial, antifungal, anticancer
Reumycin 6-methyl, 8-propyl Antitumor (brain tumors)
NSC67078 1,6-dimethyl CBS inhibition, anticancer
4b (Target Compound) 3-phenyl, 6-methyl β-catenin/TCF antagonism, HSF1 activation
3-(4-Methoxyphenyl) derivative 3-(4-methoxyphenyl), 6-methyl High β-catenin/TCF inhibition (IC₅₀: 0.016 mM)

Substituent Effects on Bioactivity

  • Position 3 (C³): Aryl groups (e.g., phenyl, 4-methoxyphenyl) enhance target binding. The 3-phenyl substituent in the target compound improves β-catenin/TCF antagonism compared to smaller alkyl groups .
  • Position 6 (N⁶): Methylation at N⁶ (as in toxoflavin and 4b) increases metabolic stability. Demethylation (e.g., 1-demethyltoxoflavin) reduces potency .
  • Position 1 (N¹): Alkyl or aryl groups here modulate solubility and pharmacokinetics. For example, 1-cyclooctyl derivatives show improved cytoprotective ratios (CC₅₀/EC₅₀ = 92) .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability: Derivatives with methyl groups (e.g., toxoflavin, 4b) exhibit better microsomal stability than hydroxylated analogues .
  • Cytotoxicity: The 3-phenyl group in 4b may reduce off-target cytotoxicity compared to 1,6-dimethyl derivatives, which show herbicidal activity .
  • Solubility: Aqueous solubility ranges from medium (4b) to high (3-(4-methoxyphenyl) derivative), influenced by polar substituents .

Mechanism of Action Comparisons

  • Anticancer Activity: The target compound inhibits β-catenin/TCF signaling, a pathway critical in colorectal cancers, with potency comparable to doxorubicin . In contrast, toxoflavin acts via CBS inhibition, reducing hydrogen sulfide (H₂S) production in cancer cells .
  • Cytoprotection: Pyrimidotriazinediones like 1f amplify HSF1 activity, protecting cells from rotenone-induced toxicity (CC₅₀/EC₅₀ = 92) .

Biological Activity

6-Methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, anticancer evaluations, and other relevant biological effects.

The compound has the following chemical properties:

  • Molecular Formula : C13H11N5O2
  • Molecular Weight : 269.259 g/mol
  • Density : 1.371 g/cm³
  • Boiling Point : 508.1°C at 760 mmHg
  • Flash Point : 261.1°C

Synthesis

The synthesis of pyrimido[5,4-e][1,2,4]triazines typically involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization. This method has been shown to yield compounds with promising biological activities .

Anticancer Activity

Research has demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazines exhibit significant anticancer properties. In vitro studies have focused on their effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human lung carcinoma (A549)
    • MGC-803 gastric cancer cells
    • PC-3 prostate cancer cells
  • Key Findings :
    • Compound 6b exhibited the highest cytotoxicity with an IC50 value of 3.6 μM against A549 cells .
    • Other derivatives also showed promising results with varying degrees of potency against different cell lines .

The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest. For instance:

  • Compound 11E , a derivative related to pyrimido[5,4-e][1,2,4]triazine, was shown to inhibit colony formation and induce apoptosis in MGC-803 cells through mitochondrial pathways .
  • The expression levels of apoptosis-related proteins such as Bax and Cleaved-Caspase were significantly altered upon treatment with these compounds.

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
6bA5493.6Induces apoptosis
11EMGC-803VariesApoptosis via mitochondrial pathway
Other DerivativesPC-3VariesCell cycle arrest and apoptosis induction

Case Studies

Several studies have investigated the biological activity of pyrimido[5,4-e][1,2,4]triazines:

  • Study on Synthesis and Anticancer Evaluation :
    • A series of novel pyrimido[5,4-e][1,2,4]triazines were synthesized and evaluated for their anticancer activity against human lung carcinoma (A549) showing promising results .
  • Mechanistic Studies :
    • Research on compound 11E revealed its ability to cause morphological changes in cancer cells and alter the expression of key apoptotic proteins .

Q & A

Q. Table 1: Yield Comparison for Substituent Variations

Substituent PositionReaction ConditionsYield (%)Reference
3-PhenylNaNO₂, AcOH, 90°C36%
3-(4-Bromo-2-fluorophenyl)NaNO₂, DMF, 90°C99%
3-(4-Methoxyphenyl)NaNO₂, EtOH reflux18%

Advanced Question: How can structural modifications at the N1 and N6 positions influence β-catenin/TCF4 inhibition efficacy?

Answer:
Modifications at N1 (alkylation) and N6 (methylation) alter steric and electronic interactions with β-catenin’s binding pocket:

  • N1 alkylation : Introducing ethyl or butyl groups enhances hydrophobic interactions but may reduce solubility. For example, 1-butyl derivatives show improved IC₅₀ values in Wnt signaling assays .
  • N6 methylation : Critical for maintaining planar geometry; demethylation reduces binding affinity by disrupting π-π stacking with TCF4 .
  • Methodological validation :
    • Docking studies : Use Schrödinger Suite or AutoDock to model substituent effects on binding .
    • Cytotoxicity assays : Compare IC₅₀ values in HEK293T (β-catenin/TCF-dependent luciferase) vs. MTT assays to assess selectivity .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • Look for methyl singlet at δ ~3.25 ppm (N6-CH₃) and aromatic protons (δ 7.2–8.1 ppm) for phenyl substituents .
    • Carbonyl signals (C5/C7) appear at δ ~160–165 ppm .
  • LC-MS : Molecular ion peaks [M+H]⁺ at m/z 381–383 (brominated derivatives) confirm molecular weight .
  • IR : Strong C=O stretches at 1700–1750 cm⁻¹ .

Advanced Question: How do redox-active properties of this compound affect its biological activity?

Answer:
The pyrimidotriazine core exhibits redox activity via resazurin reduction assays, correlating with oxygen-dependent cytotoxicity:

  • Redox cycling : The compound reduces resazurin to resorufin, generating ROS (e.g., superoxide) in hypoxic conditions .
  • Experimental design :
    • Resazurin assay : Incubate with mammalian cells (e.g., HeLa) under normoxia vs. hypoxia (1% O₂). Measure fluorescence (Ex/Em: 560/590 nm) .
    • Contradiction resolution : If redox activity masks target-specific effects (e.g., β-catenin inhibition), use ROS scavengers (e.g., NAC) to isolate mechanisms .

Basic Question: What are the acute toxicity profiles, and how should handling protocols be adjusted for in vivo studies?

Answer:

  • LD₅₀ : Oral LD₅₀ in mice is 8.4 mg/kg, with nephrotoxicity (hematuria) and gastrointestinal distress observed .
  • Safety protocols :
    • Use PPE (gloves, respirators) during synthesis due to dust inhalation risks.
    • For in vivo dosing, administer via IP route at ≤2 mg/kg and monitor renal function .

Q. Table 2: Toxicity Data for Structural Analogues

CompoundLD₅₀ (mg/kg)Toxic EffectsReference
6-Methyl-3-phenyl derivative8.4Renal, GI toxicity
1,6-Dimethyl derivative10.2Neurotoxicity

Advanced Question: How can computational QSAR models guide the design of derivatives with enhanced antiparasitic activity?

Answer:

  • Descriptor selection : Use topological polar surface area (TPSA), logP, and H-bond acceptors to predict membrane permeability in Trypanosoma brucei .
  • Validation steps :
    • Train models with IC₅₀ data from triazine derivatives against trypanothione reductase .
    • Prioritize derivatives with TPSA <90 Ų and logP 1.5–3.5 for blood-brain barrier penetration .
  • Contradiction management : If predicted vs. experimental IC₅₀ values diverge, re-evaluate steric parameters (e.g., PMI plots) .

Advanced Question: What crystallographic data are available for SAR studies of the pyrimidotriazine core?

Answer:

  • Key findings :
    • The core adopts a planar conformation, enabling π-stacking with DNA/RNA bases in antimicrobial assays .
    • Substituents at C3 (e.g., 4-bromophenyl) induce torsional strain, reducing binding to Burkholderia glumae targets .
  • Methodology :
    • X-ray crystallography : Resolve structures using Cu-Kα radiation (λ=1.5418 Å) and SHELX-97 for refinement .
    • Electron density maps : Analyze H-bonding with Arg234 in MDMX inhibitors .

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